3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1780355-27-2
VCID: VC15801021
InChI: InChI=1S/C7H7BrN2O2/c8-5-2-9-6-1-4(7(11)12)3-10(5)6/h2,4H,1,3H2,(H,11,12)
SMILES:
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.05 g/mol

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

CAS No.: 1780355-27-2

Cat. No.: VC15801021

Molecular Formula: C7H7BrN2O2

Molecular Weight: 231.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid - 1780355-27-2

Specification

CAS No. 1780355-27-2
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
IUPAC Name 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Standard InChI InChI=1S/C7H7BrN2O2/c8-5-2-9-6-1-4(7(11)12)3-10(5)6/h2,4H,1,3H2,(H,11,12)
Standard InChI Key YJDRWZMYCKQQLM-UHFFFAOYSA-N
Canonical SMILES C1C(CN2C1=NC=C2Br)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a bicyclic system merging pyrrole and imidazole rings, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. The fused ring system imparts rigidity, while the bromine and carboxyl groups introduce sites for electrophilic and nucleophilic reactivity, respectively. The IUPAC name, 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, reflects its substitution pattern and saturation state.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H7BrN2O2\text{C}_7\text{H}_7\text{BrN}_2\text{O}_2
Molecular Weight231.05 g/mol
SMILESC1C(CN2C1=NC=C2Br)C(=O)O
InChIKeyYJDRWZMYCKQQLM-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves multi-step routes starting from simpler heterocyclic precursors. A plausible pathway includes:

  • Ring Formation: Cyclocondensation of γ-aminobutyric acid derivatives to construct the pyrroloimidazole core.

  • Bromination: Electrophilic bromination using Nbromosuccinimide\text{N}- \text{bromosuccinimide} (NBS) to introduce the bromine atom.

  • Oxidation: Conversion of a methyl or ester group to the carboxylic acid via potassium permanganate or hydrolysis.

Challenges include regioselectivity during bromination and avoiding over-oxidation of the carboxyl group. Purification often employs recrystallization or column chromatography to isolate the target compound.

Industrial-Scale Production

While large-scale manufacturing details are proprietary, batch processes in controlled environments (e.g., inert atmosphere, low temperatures) are standard to prevent decomposition. Yield optimization focuses on catalyst selection (e.g., palladium for cross-couplings) and solvent systems (e.g., tetrahydrofuran for solubility) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 3-position undergoes facile substitution with nucleophiles such as amines, alkoxides, or thiols. For example, reaction with benzylamine in dimethylformamide (DMF) yields 3-(benzylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, a potential kinase inhibitor precursor .

Carboxylic Acid Derivatives

The carboxyl group participates in esterification, amidation, and salt formation. Treatment with thionyl chloride converts it to an acyl chloride, enabling coupling with alcohols or amines to generate esters or amides, respectively.

Table 2: Representative Reactions

Reaction TypeReagentsProduct
Bromine SubstitutionBenzylamine/DMF3-Amino derivative
EsterificationEthanol/H2SO4\text{H}_2\text{SO}_4Ethyl ester
AmidationThionyl chloride, NH3Carboxamide

Cyclization and Ring Expansion

Under basic conditions, the compound can undergo intramolecular cyclization to form tricyclic structures, leveraging the carboxylate’s nucleophilicity and the bromide’s leaving group ability . Such transformations are valuable for accessing complex heterocycles in medicinal chemistry.

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